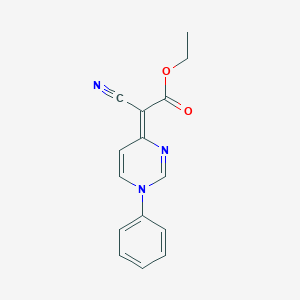
Diethyl 3,3'-(disulfanediyldimethanediyl)bis(5-methyl-1,2-oxazole-4-carboxylate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3,3’-(disulfanediyldimethanediyl)bis(5-methyl-1,2-oxazole-4-carboxylate) is a chemical compound with the molecular formula C16H20N2O6S2 . It is an oxazole derivative, which are heterocyclic systems that have gained strong interest in recent times due to their increasing importance in the field of medicinal chemistry . Oxazole derivatives feature a well-known important doubly unsaturated 5-membered ring heterocyclic motif having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in between .
Molecular Structure Analysis
The molecular structure of Diethyl 3,3’-(disulfanediyldimethanediyl)bis(5-methyl-1,2-oxazole-4-carboxylate) can be determined based on high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy .Mecanismo De Acción
The mechanism of action of DDOC is not fully understood. However, studies have shown that DDOC may inhibit the activity of certain enzymes that are involved in the inflammatory response. It may also inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that DDOC exhibits anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the growth of certain bacteria and viruses. In addition, DDOC may have an effect on the cardiovascular system. Studies have shown that DDOC may inhibit the formation of blood clots and reduce the risk of heart disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DDOC in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a promising compound for the development of new cancer treatments. However, one of the limitations of using DDOC in lab experiments is its toxicity. Studies have shown that DDOC may be toxic to certain cells at high concentrations.
Direcciones Futuras
There are several future directions for the research on DDOC. One direction is to further investigate its potential applications in the field of medicine. This includes studying its anti-inflammatory and anti-cancer properties in more detail. Another direction is to investigate its potential applications in the field of materials science. DDOC may have potential applications as a building block for the synthesis of new materials. Finally, there is a need to investigate the toxicity of DDOC in more detail to determine its safe use in various applications.
Métodos De Síntesis
The synthesis of DDOC involves a multi-step process that starts with the reaction of 5-methyl-1,2-oxazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with diethylamine to form the corresponding amide. The amide is then reacted with sulfur to form the disulfide linkage. The final step involves the cyclization of the compound to form DDOC.
Aplicaciones Científicas De Investigación
DDOC has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications of DDOC is in the field of medicine. Studies have shown that DDOC exhibits anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the growth of certain bacteria and viruses.
Propiedades
IUPAC Name |
ethyl 3-[[(4-ethoxycarbonyl-5-methyl-1,2-oxazol-3-yl)methyldisulfanyl]methyl]-5-methyl-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6S2/c1-5-21-15(19)13-9(3)23-17-11(13)7-25-26-8-12-14(10(4)24-18-12)16(20)22-6-2/h5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTVXJGNJVHYJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1CSSCC2=NOC(=C2C(=O)OCC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-6-(diethylamino)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B421253.png)
![ethyl 5-cyano-6-{[(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-7-carboxylate](/img/structure/B421255.png)
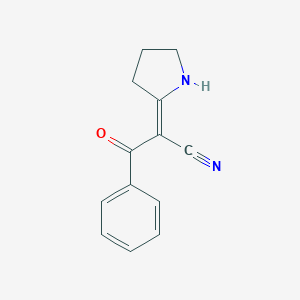
![N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylethanimidamide](/img/structure/B421259.png)
![3-oxo-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),4,8-triene-8-carbonitrile](/img/structure/B421261.png)
![Ethyl [2-(dicyanomethylene)pyrrolidin-1-yl]acetate](/img/structure/B421262.png)
![1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)acetone](/img/structure/B421265.png)
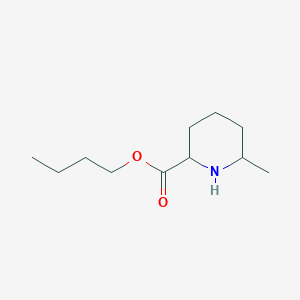
![5-Methylnaphtho[2,3-h]quinoline-7,12-dione](/img/structure/B421270.png)
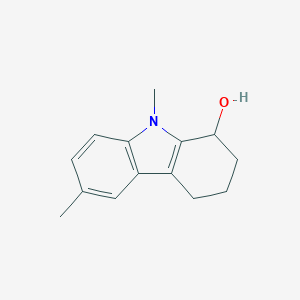
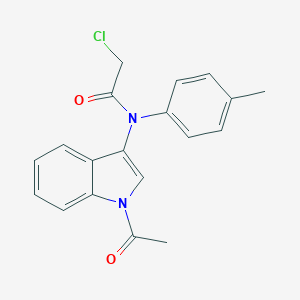
![N-Acetyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B421275.png)
![Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B421276.png)
